molecular formula C13H11BrN2O5S B2575203 N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide CAS No. 881286-38-0

N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B2575203
CAS No.: 881286-38-0
M. Wt: 387.2
InChI Key: IOFKDUVXGWSUCM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with bromine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves the following steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonamide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group allows it to form strong hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(4-bromophenyl)-3-nitrobenzene-1-sulfonamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    N-(4-chlorophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide: Substitutes bromine with chlorine, potentially altering its chemical properties and reactivity.

Uniqueness

N-(4-bromophenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O5S/c1-21-13-7-6-11(8-12(13)16(17)18)22(19,20)15-10-4-2-9(14)3-5-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFKDUVXGWSUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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